3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide
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Overview
Description
3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound with the molecular formula C21H25N3O4S It is characterized by the presence of methoxy groups, a piperazine ring, and a carbothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzoyl chloride, which is then reacted with 4-(2-methoxyphenyl)piperazine to form the intermediate product. This intermediate is subsequently treated with thiocarbonyldiimidazole to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
3,4-DIMETHOXY-N-METHYLBENZAMIDE: Similar in structure but lacks the piperazine and carbothioyl groups.
3,4-DIMETHOXY-N-(4-METHOXYPHENYL)METHYLBENZAMIDE: Contains a methoxyphenyl group but differs in the substitution pattern.
Uniqueness
3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its combination of methoxy, piperazine, and carbothioyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C21H25N3O4S/c1-26-17-7-5-4-6-16(17)23-10-12-24(13-11-23)21(29)22-20(25)15-8-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3,(H,22,25,29) |
InChI Key |
VEUIBNBDZDEUMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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